molecular formula C16H18N2O3 B14350553 (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate

(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate

Cat. No.: B14350553
M. Wt: 286.33 g/mol
InChI Key: PGFOLAJRWOFLDD-UHFFFAOYSA-N
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Description

(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is a complex organic compound belonging to the indole derivative family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate typically involves multi-step organic reactions. One common method starts with the reaction of an indole derivative with an acetylating agent under acidic conditions to introduce the acetyl group. This is followed by a cyclization reaction to form the tetrahydropyrido[3,4-b]indole core. The final step involves esterification with acetic anhydride to yield the desired acetate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or hydrogenated compounds.

Scientific Research Applications

(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for their biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to bind to DNA and proteins, disrupting essential cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The acetyl and acetate groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate

InChI

InChI=1S/C16H18N2O3/c1-10(19)18-8-7-13-12-5-3-4-6-14(12)17-16(13)15(18)9-21-11(2)20/h3-6,15,17H,7-9H2,1-2H3

InChI Key

PGFOLAJRWOFLDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1COC(=O)C)NC3=CC=CC=C23

Origin of Product

United States

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